3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets, leading to significant antileishmanial and antimalarial activities . This suggests that it may inhibit the growth or reproduction of the target organisms .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability
Result of Action
The compound’s action results in significant antileishmanial and antimalarial effects . It displays superior antipromastigote activity, suggesting that it effectively inhibits the growth or reproduction of Leishmania aethiopica . Furthermore, it elicits strong inhibition effects against Plasmodium berghei .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the type of solvent can strongly affect the associations between pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Oxazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate compound with oxazolidine-2,4-dione under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
3-(1-(1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Lacks the dimethyl groups on the pyrazole ring.
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The presence of the 1,3-dimethyl groups on the pyrazole ring and the oxazolidine-2,4-dione moiety makes 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione unique. These structural features contribute to its distinct chemical reactivity and biological activity.
Biological Activity
The compound 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that integrates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O with a molecular weight of approximately 388.5 g/mol. The structure features an oxazolidine ring, which is significant for its biological activity.
Biological Activity Overview
Recent studies highlight the following biological activities associated with the compound:
-
Anti-inflammatory Activity
- The pyrazole nucleus has been extensively studied for its anti-inflammatory properties. Compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
-
Antimicrobial Properties
- Research indicates that pyrazole derivatives demonstrate notable antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results that warrant further exploration .
- Antitumor Activity
- Monoamine Oxidase Inhibition
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Cellular Uptake and Distribution : The structural characteristics allow for efficient cellular uptake, enhancing bioavailability and efficacy against targeted cells.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on various biological systems:
Properties
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-10(15(2)14-8)12(19)16-4-3-9(6-16)17-11(18)7-21-13(17)20/h5,9H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPOJJHLFDYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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